molecular formula C10H14N2O2 B1474274 (3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 2166262-56-0

(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1474274
CAS No.: 2166262-56-0
M. Wt: 194.23 g/mol
InChI Key: PRXZKXAACTVUIB-YUMQZZPRSA-N
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Description

(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound It features a unique structure that includes a cyclopropyl group attached to a hexahydropyrrolo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone, followed by cyclization to form the desired pyrazine ring system . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific combination of a cyclopropyl group and a hexahydropyrrolo[1,2-a]pyrazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,8aS)-3-cyclopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9-7-2-1-5-12(7)10(14)8(11-9)6-3-4-6/h6-8H,1-5H2,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXZKXAACTVUIB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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